molecular formula C20H19N3O3S2 B10895474 N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B10895474
M. Wt: 413.5 g/mol
InChI Key: BFRSVXFGAHNYNC-UHFFFAOYSA-N
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Description

N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a benzothiophene core, a benzodioxine moiety, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate substituents.

    Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Formation of the Benzodioxine Moiety: The benzodioxine ring can be constructed through cyclization reactions involving catechol derivatives and appropriate electrophiles.

    Final Coupling Reaction: The final step involves coupling the benzothiophene core with the benzodioxine moiety using carbamothioylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to primary amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene and benzodioxine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-isoxazolecarboxamide
  • N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxyacetamide

Uniqueness

N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of a benzothiophene core, a benzodioxine moiety, and a cyano group

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H19N3O3S2/c1-11-2-4-13-14(10-21)19(28-17(13)8-11)23-20(27)22-18(24)12-3-5-15-16(9-12)26-7-6-25-15/h3,5,9,11H,2,4,6-8H2,1H3,(H2,22,23,24,27)

InChI Key

BFRSVXFGAHNYNC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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